molecular formula C10H13NO B1519091 2-(tert-Butyl)isonicotinaldehyde CAS No. 1023812-90-9

2-(tert-Butyl)isonicotinaldehyde

Cat. No.: B1519091
CAS No.: 1023812-90-9
M. Wt: 163.22 g/mol
InChI Key: SDZDTMNDMLTMKX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxaldehyde Scaffolds in Chemical Sciences

Pyridine and its derivatives are of paramount importance in the chemical sciences, particularly in medicinal chemistry. rsc.orgrsc.orgresearchgate.netnih.gov The pyridine scaffold is considered a "privileged structure" because it is a key component in a vast number of FDA-approved drugs and other clinically useful agents. rsc.orgrsc.orgresearchgate.net In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. nih.gov These structures are found in natural products, such as alkaloids, and in essential biological molecules like vitamins. rsc.orgnih.gov

Pyridine carboxaldehydes, specifically, are valuable precursors for the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov The aldehyde group is a reactive handle that can participate in a wide array of chemical reactions, allowing for the construction of more complex molecules. For instance, 2-pyridinecarboxaldehydes have been identified as a leading class of reagents for the site-selective modification of protein N-termini, a powerful strategy for creating homogeneous bioconjugates for therapeutic and research purposes. acs.org The versatility and established importance of the pyridine carboxaldehyde framework make it a consistent focus of research and development. rsc.orgrsc.org

The Unique Steric and Electronic Influence of the tert-Butyl Group at the 2-Position

The substitution of a tert-butyl group at the 2-position of the isonicotinaldehyde scaffold imparts distinct properties that are central to its research interest. This influence is twofold: steric and electronic.

Steric Influence: The tert-butyl group is exceptionally bulky. When positioned next to the pyridine nitrogen (at the 2-position), it creates significant steric hindrance. This bulkiness can shield the pyridine ring and the adjacent aldehyde functional group, influencing the molecule's reactivity and stability. For example, this steric protection can enhance the stability of the compound under certain acidic or oxidative conditions compared to its non-substituted counterpart, isonicotinaldehyde. However, this same steric bulk can also reduce reaction rates with bulky nucleophiles by hindering their approach to the aldehyde's carbonyl carbon. This effect is a key strategy in catalyst design, where tuning the steric environment around a metal center can enforce specific conformations and selectivities. Research on related sterically hindered pyridine ligands has shown that the bulk of tert-butyl groups directly impacts the stability of metal complexes, a crucial factor in fields like separation chemistry. researchgate.net

Table 2: Comparative Reactivity of Pyridine Aldehydes

Compound Key Feature Impact on Reactivity
Isonicotinaldehyde No substitution Less steric hindrance, increased reactivity in nucleophilic additions.
2,6-Di-tert-butylisonicotinaldehyde Two bulky tert-butyl groups Enhanced steric protection, improved stability, but reduced accessibility for nucleophiles.
2-(tert-Butyl)isonicotinaldehyde One bulky tert-butyl group Asymmetric steric hindrance, potentially directing reactivity.
3-Methoxy-2-pyridinecarboxaldehyde Electron-donating methoxy (B1213986) group Accelerated and more stable protein labeling reactions. acs.org

This interactive table compares the features and resulting reactivity of related pyridine aldehydes.

Overview of Research Trajectories for this compound and Related Pyridine Derivatives

Research involving this compound and similarly structured pyridine derivatives is expanding into several key areas, driven by the unique properties conferred by the bulky substituent.

One major trajectory is in the field of coordination chemistry and catalysis . The synthesis of sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, has been a long-standing area of interest for creating non-coordinating bases and bulky ligands. acs.org Building on this, researchers are designing complex pincer-type ligands where the pyridine core's substituents are crucial for tuning the catalytic activity of metal complexes. nih.govnih.gov The specific steric and electronic profile of this compound makes it an attractive building block for new, asymmetric ligands that could lead to catalysts with novel selectivity.

Another significant research direction is in bioconjugation and medicinal chemistry . As an analogue of the 2-pyridinecarboxaldehydes used in protein modification, this compound presents an opportunity to study how steric hindrance at the 2-position affects the rate, stability, and selectivity of protein labeling reactions. acs.org Understanding these structure-activity relationships is vital for designing next-generation reagents for developing antibody-drug conjugates and other protein-based therapeutics. acs.org

Finally, the compound is a valuable intermediate in synthetic organic chemistry . It serves as a starting point for more complex molecules where the tert-butylpyridine moiety is a desired structural feature. Research into new synthetic methods, such as the direct conversion of aldehydes into other functional groups like tert-butyl peresters, could further expand the utility of this compound as a versatile chemical building block. rsc.org The development of ligands for specialized applications, such as the separation of actinides and lanthanides, also highlights the demand for novel pyridine derivatives with carefully controlled steric properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-6-8(7-12)4-5-11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZDTMNDMLTMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tert Butyl Isonicotinaldehyde and Its Precursors

Established Synthetic Routes to Isonicotinaldehyde Derivatives

The synthesis of isonicotinaldehyde and its derivatives is a well-trodden path in organic chemistry, with several reliable methods at the disposal of researchers. These foundational techniques provide the basis from which more specialized syntheses, such as that of 2-(tert-Butyl)isonicotinaldehyde, are developed.

Condensation reactions are a cornerstone of pyridine (B92270) synthesis. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). illinois.edu This multicomponent approach allows for the construction of the pyridine ring with various substituents. illinois.edu While direct synthesis of this compound via a one-pot condensation is not commonly reported, the principles of condensation are applied in the synthesis of substituted pyridines that can be later converted to the desired aldehyde. For instance, a one-pot, four-component reaction can be employed to create highly functionalized pyridines, which could then serve as precursors. nih.gov

A notable condensation reaction is the Claisen condensation, which is pivotal for creating β-ketoesters, key starting materials for pyridine synthesis. orgsyn.orgyoutube.com The reaction of tert-butyl acetate (B1210297) with a methyl ester, for example, is a general route to prepare complex β-ketoesters. orgsyn.org

Table 1: Examples of Condensation Reactions in Pyridine Synthesis

Reaction NameReactantsProduct TypeReference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester, AmmoniaDihydropyridine (oxidized to Pyridine) illinois.edu
Four-Component Pyridine SynthesisAldehyde, Enolizable ketone, Malononitrile/Ammonium (B1175870) acetateHighly substituted pyridine illinois.edu
Claisen CondensationEster, Ketone/Esterβ-Ketoester orgsyn.orgyoutube.com

Catalytic Oxidation Approaches for Pyridine Carboxaldehydes

The oxidation of methylpyridines (picolines) is a direct and industrially significant method for producing pyridine carboxaldehydes. wikipedia.org For the synthesis of isonicotinaldehyde, the corresponding precursor would be 4-picoline. The introduction of a tert-butyl group at the 2-position would necessitate starting with 2-tert-butyl-4-methylpyridine.

Various catalytic systems have been developed for this transformation. A common approach involves the use of transition metal catalysts, such as those based on cobalt and manganese, in the presence of an oxygen source. mdpi.com The Amoco system, for instance, is utilized in industrial-scale oxidation of alkylaromatic compounds. mdpi.com Another effective method is the use of a recyclable anhydride (B1165640) catalyst, like poly(maleic anhydride-alt-1-octadecene) (Od-MA), with hydrogen peroxide as the oxidant. rsc.org This system is eco-friendly and offers high catalyst recovery yields. rsc.org

Table 2: Catalytic Systems for Picoline Oxidation

Catalyst SystemOxidantKey FeaturesReference
NHPI/Co(II)/Mn(II)OxygenHigh yield and conversion for nicotinic acid production. mdpi.com
V2O5 with promoters (TiO2, ZrO2, etc.)Air/AmmoniaUsed in gas-phase oxidative ammonolysis to produce cyanopyridines. mdpi.com
Poly(maleic anhydride-alt-1-octadecene) (Od-MA)Hydrogen PeroxideMetal-free, reusable catalyst with high recovery. rsc.org

Reductive Amination Strategies Utilizing Isonicotinaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com While this method is primarily used to synthesize amines, the reverse reaction, or related strategies, can be conceptually considered for the formation of aldehydes from amines, although this is not a standard synthetic route.

In the context of isonicotinaldehyde, it is more commonly used as a starting material for reductive amination to produce a wide array of substituted aminomethylpyridines. masterorganicchemistry.com The reaction can be carried out using various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are stable in the mildly acidic conditions required for imine formation and are selective for the iminium ion over the aldehyde. masterorganicchemistry.comyoutube.com

Novel Synthetic Pathways to this compound

The quest for more efficient, sustainable, and versatile synthetic methods has driven the development of novel pathways for pyridine aldehyde synthesis. These modern approaches often focus on improving yields, reducing reaction times, and tolerating a wider range of functional groups.

Recent innovations in pyridine synthesis have explored new catalytic systems and reaction pathways. For example, a novel route to pyridine and 3-picoline has been developed from the condensation of gas-phase acrolein acetals and ammonia over a ZnO/HZSM-5 catalyst. rsc.orgresearchgate.net This demonstrates the potential for gas-phase reactions and specialized catalysts in producing pyridine derivatives.

Another area of innovation lies in the development of one-pot, multicomponent reactions that can rapidly generate complex pyridine structures from simple starting materials. mdpi.com These methods are atom-efficient and often proceed under mild conditions, making them attractive for green chemistry applications. mdpi.com

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product that contains portions of all the starting materials. organic-chemistry.org These reactions are particularly valuable for creating libraries of structurally diverse compounds.

However, the incorporation of sterically hindered aldehydes, such as this compound, into MCRs can be challenging. The bulky tert-butyl group can impede the condensation step and slow down the reaction. acs.org Despite this, research into catalyst-free MCRs involving mixed alkylzinc reagents has shown promise for the coupling of various components, including aldehydes, with Michael acceptors. mdpi.com While direct application to this compound is not explicitly detailed, these methodologies suggest that with careful optimization of reaction conditions, even sterically encumbered aldehydes can be successfully employed in MCRs.

Palladium-Catalyzed C-H Activation for Substituted Pyridine Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted pyridines. rsc.orgrsc.org This method allows for the direct functionalization of C-H bonds, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

One notable approach involves the palladium(II)-catalyzed synthesis of multisubstituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. acs.orgacs.org The reaction proceeds via a proposed mechanism involving the alkenylation of the oxime followed by an aza-6π-electrocyclization. acs.org The use of sterically hindered pyridine ligands has been shown to enhance the reactivity in these transformations. acs.org This methodology provides access to a variety of substituted pyridines with high regioselectivity. acs.orgacs.org

The versatility of palladium-catalyzed C-H activation is further demonstrated in the functionalization of primary alkylamines. While not directly synthesizing the target aldehyde, the principles are relevant for precursor synthesis. For instance, palladium-catalyzed acetoxylation of the β-C(sp³)–H bonds of tertiary carbinamines proceeds through a four-membered palladacycle intermediate. nih.gov This highlights the potential for functionalizing alkyl groups attached to a pyridine ring.

Furthermore, palladium-catalyzed direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes has been achieved using an α-amino acid as a transient directing group in combination with a 2-pyridone ligand. mdpi.com This strategy, while applied to aliphatic aldehydes, showcases the potential for functionalizing precursors to this compound.

The general mechanism for these reactions often involves the coordination of a directing group to the palladium catalyst, followed by C-H bond cleavage to form a palladacycle. researchgate.net Subsequent reaction with a coupling partner and reductive elimination yields the functionalized product and regenerates the active palladium catalyst. rsc.org

Derivatization Strategies from this compound

The aldehyde functional group of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Synthesis of Schiff Bases and Related Imines

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. youtube.comredalyc.org This condensation reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. researchgate.netyoutube.com Schiff bases derived from pyridinecarboxaldehydes are of interest due to their potential applications in coordination chemistry and as biologically active compounds. nih.govijnrd.org

The synthesis of Schiff bases from isomeric pyridinecarboxaldehydes and L-tryptophan has been reported, yielding the target products in good yields. nih.gov These Schiff bases can then be used as ligands for the synthesis of metal complexes, such as copper(II) complexes. nih.gov The general procedure involves the condensation of the aldehyde and amine in an alcohol solvent, sometimes with refluxing to drive the reaction to completion. nih.gov

Synthesis of Schiff Bases from Pyridinecarboxaldehydes
Pyridinecarboxaldehyde IsomerAmineReaction ConditionsProduct TypeReported Yield
2-PyridinecarboxaldehydeL-tryptophanAlcohol solution, 50°CSchiff base (2pyr.Trp)Up to 85%
3-PyridinecarboxaldehydeL-tryptophanAlcohol solution, 50°CSchiff base (3pyr.Trp)Up to 75%
4-PyridinecarboxaldehydeL-tryptophanAlcohol solution, 50°CSchiff base (4pyr.Trp)Up to 80%

Formation of Heterocyclic Compounds Utilizing the Isonicotinaldehyde Moiety

The isonicotinaldehyde scaffold is a valuable building block for the synthesis of a variety of heterocyclic compounds. chemicalbook.comnih.gov The aldehyde group can participate in cyclization reactions to form new rings, often through multi-component reactions. nih.gov

For instance, the reaction of aldehydes with monoterpenoids in the presence of an acid catalyst can lead to the formation of various heterocyclic compounds, including chromene derivatives. researchgate.net While not directly involving this compound, these principles demonstrate the utility of aldehydes in constructing complex heterocyclic systems.

A general strategy involves the reaction of an aldehyde with a compound containing two nucleophilic sites, leading to a condensation and subsequent cyclization. The reaction of dehydroacetic acid and its derivatives with various reagents provides a route to a wide array of 5-, 6-, and 7-membered heterocyclic compounds. clockss.org Similarly, alkynyl aldehydes are privileged starting materials for the synthesis of a broad spectrum of N-, O-, and S-containing heterocycles through cyclization reactions. nih.gov

Photochemical Isomerization in the Synthesis of Oxime Derivatives

Oximes, synthesized from the reaction of aldehydes with hydroxylamine (B1172632), are versatile intermediates in organic synthesis. researchgate.netresearchgate.net They can undergo various reactions, including rearrangements and cycloadditions. mdpi.com Photochemical isomerization is a process that uses light to convert one isomer of a molecule to another. youtube.com

In the context of oxime derivatives, light can be used to induce E/Z isomerization around the C=N double bond. This process involves the excitation of an electron from the pi bonding orbital to a pi anti-bonding orbital, which allows for rotation around the central bond. youtube.com Upon relaxation, the molecule can return to the ground state as a different isomer. youtube.com This technique can be particularly useful for selectively obtaining a desired stereoisomer that may be difficult to access through thermal methods.

Coupling and Condensation Reactions for Complex Organic Structures

The aldehyde group of this compound can participate in various coupling and condensation reactions to build more complex organic molecules. labxchange.orgnumberanalytics.com

Aldol (B89426) Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound. masterorganicchemistry.comlibretexts.org While this compound itself does not have α-hydrogens and cannot form an enolate, it can act as the electrophilic partner in a crossed aldol reaction with another aldehyde or ketone that can be deprotonated. Heating the initial aldol addition product often leads to dehydration, yielding an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Pinacol (B44631) Coupling: The pinacol coupling reaction is a reductive coupling of two carbonyl compounds, typically aldehydes or ketones, to form a 1,2-diol. semanticscholar.org A metal-free, thermal organocatalytic pinacol coupling of arylaldehydes has been developed using t-butyl isonicotinate (B8489971) as a catalyst and bis(pinacolato)diboron (B136004) as a co-reducing agent. nih.gov This method is effective for various arylaldehydes, including those with ortho-substituents. nih.gov

Coupling and Condensation Reactions of Aldehydes
Reaction TypeReactantsKey Reagents/CatalystsProduct Type
Aldol Condensation (Crossed)Aldehyde (no α-H) + Aldehyde/Ketone (with α-H)Base or Acidβ-Hydroxy carbonyl, then α,β-Unsaturated carbonyl
Pinacol CouplingTwo molecules of an aldehydet-Butyl isonicotinate, Bis(pinacolato)diboron1,2-Diol

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functional group in 2-(tert-Butyl)isonicotinaldehyde is a primary site for chemical reactions, particularly nucleophilic additions. The carbon-oxygen double bond of the carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarization makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the more electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org In the presence of a proton source, this intermediate is then protonated to yield an alcohol. The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to reduced steric hindrance and the less stabilized nature of the partial positive charge on the carbonyl carbon. libretexts.org

Formation and Reactivity of Tetrahedral Intermediates

The formation of a tetrahedral intermediate is a key step in the nucleophilic addition reactions of this compound. libretexts.org When a nucleophile attacks the carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.com This intermediate is an alkoxide, with a negative charge on the oxygen atom.

The stability and subsequent reactivity of this tetrahedral intermediate are influenced by several factors. The electron-withdrawing nature of the pyridine (B92270) ring can help to stabilize the negative charge on the oxygen atom through inductive effects. The fate of the tetrahedral intermediate depends on the nature of the nucleophile and the reaction conditions. For many nucleophilic additions, the intermediate is protonated, either by a solvent or by an added acid, to form the final alcohol product. libretexts.org In some cases, particularly with weaker nucleophiles, the formation of the tetrahedral intermediate can be reversible. masterorganicchemistry.com The large tert-butyl group adjacent to the reaction center can also influence the stability and subsequent reaction pathways of the intermediate.

Reactivity of the Pyridine Nitrogen Atom

Influence of the Nitrogen Heteroatom on Reactivity Profiles

The nitrogen atom in pyridine is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring. libretexts.org This lone pair is not part of the aromatic pi system. libretexts.org As nitrogen is more electronegative than carbon, it exerts a strong electron-withdrawing inductive effect on the pyridine ring. stackexchange.com This effect, combined with resonance, deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). stackexchange.com The nitrogen atom makes the pyridine ring electron-deficient, which in turn enhances its susceptibility to nucleophilic attack. uoanbar.edu.iq

The lone pair on the nitrogen atom can also act as a nucleophile or a base, readily reacting with electrophiles or acids. nih.gov This can lead to the formation of a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack due to the positive charge on the nitrogen. stackexchange.com

Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Ring

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, facilitates nucleophilic aromatic substitution. quora.com Nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen) because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of this compound, the C2 position is already substituted, so nucleophilic attack would be expected to occur at the C4 and C6 positions.

Conversely, electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophiles. stackexchange.com When substitution does occur, it preferentially takes place at the C3 and C5 positions (meta to the nitrogen). This is because the intermediates formed from attack at the C2, C4, and C6 positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.org

Impact of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the C2 position of the pyridine ring has a profound impact on the reactivity of this compound. Its large size introduces significant steric hindrance, which can influence reaction rates and the selectivity of chemical transformations.

Steric Hindrance Effects on Reaction Pathways and Yields

Steric hindrance from the tert-butyl group can significantly affect the kinetics of reactions involving both the aldehyde group and the pyridine ring. For nucleophilic addition to the aldehyde, the bulky tert-butyl group can impede the approach of the nucleophile to the carbonyl carbon. This can lead to slower reaction rates compared to less sterically hindered aldehydes. nih.gov

In reactions involving the pyridine ring, the tert-butyl group can influence the regioselectivity of both nucleophilic and electrophilic substitution. While electronic factors direct nucleophiles to the C4 and C6 positions, the steric bulk of the tert-butyl group at C2 may disfavor attack at the adjacent C3 position in electrophilic substitutions and could potentially hinder attack at the C6 position in nucleophilic substitutions, leading to a preference for reaction at the more accessible C4 and C5 positions. The steric environment created by the tert-butyl group can also be exploited to control the stereoselectivity of reactions, for example, by directing the approach of a reagent from a less hindered face of the molecule.

Table 1: Summary of Reactivity

Reaction Type Reactive Site Influence of Substituents Preferred Position of Attack
Nucleophilic Addition Aldehyde Carbonyl The tert-butyl group may sterically hinder the approach of nucleophiles. N/A
Nucleophilic Substitution Pyridine Ring The nitrogen atom activates the ring for nucleophilic attack. The tert-butyl group provides steric hindrance. C4 and C6 (electronically favored), C4 may be preferred due to steric hindrance at C6.
Electrophilic Substitution Pyridine Ring The nitrogen atom deactivates the ring. The tert-butyl group is an activating group but is sterically bulky. C3 and C5 (electronically favored), C5 may be preferred due to steric hindrance at C3.

Electronic Effects of the tert-Butyl Group on Molecular Reactivity

The tert-butyl group, a prominent feature of this compound, exerts significant electronic and steric effects that profoundly influence the molecule's reactivity. Electronically, the tert-butyl group is a strong electron-donating substituent primarily through an inductive effect. smolecule.com This donation of electron density increases the basicity of the pyridine nitrogen atom compared to unsubstituted analogs. However, the primary influence of the tert-butyl group is often its substantial steric hindrance. smolecule.comtorvergata.it This steric bulk can impede the approach of reagents to the adjacent aldehyde functional group and the nitrogen atom in the pyridine ring.

The combination of high bond dissociation energy (~100 kcal/mol) and steric encumbrance makes the C-H bonds of the tert-butyl group itself generally unreactive towards many chemical modifications in the absence of specific directing groups. torvergata.it

In broader contexts, the electronic impact of tert-butyl groups has been quantified. For instance, in studies of tetrathiafulvalene-tetraazapyrene (TAP) triads, the introduction of tert-butyl groups was found to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) by 0.21 eV. nih.gov This destabilization was attributed to a combination of hyperconjugation and electrostatic effects. nih.gov Such electronic modulation is a key aspect of how the tert-butyl group can tune the properties of a molecule.

Table 1: Effect of tert-Butyl Group on the Electrochemical Properties of a Tetrathiafulvalene-Tetraazapyrene (TAP) Triad

CompoundFirst Reduction Potential (V)LUMO Level Shift (eV)
TTF-TAP-0.88N/A
TTF-t-Bu-TAP-0.67+0.21

Data sourced from cyclic voltammetry measurements, showing a significant shift in the reduction potential upon the addition of tert-butyl groups, indicating a raised LUMO level. nih.gov

Oxidative Amidation Reactions Involving Aldehydes

The aldehyde functional group in this compound allows it to participate in a variety of transformations, including oxidative amidation to form amides. This reaction is a powerful tool in organic synthesis, providing a direct route from aldehydes to amides, which are fundamental linkages in pharmaceuticals and polymers. researchgate.net

The general mechanism for oxidative amidation involves the initial reaction of an aldehyde with an amine to form a carbinolamine or hemiaminal intermediate. This intermediate is then oxidized to the corresponding amide. organic-chemistry.org A variety of catalytic systems have been developed to facilitate this transformation efficiently. Common oxidants include tert-butyl hydroperoxide (TBHP), which is often used in combination with metal catalysts or under metal-free conditions. organic-chemistry.orgdntb.gov.ua

Several catalytic protocols have proven effective for the oxidative amidation of a broad range of aldehydes with amine salts. organic-chemistry.org For example, copper catalysts, such as copper(I) iodide (CuI) or copper sulfate, have been successfully employed. organic-chemistry.orgorganic-chemistry.org In a typical copper-catalyzed reaction, the aldehyde reacts with an amine hydrochloride salt in the presence of a base and TBHP as the oxidant. organic-chemistry.org This method is valued for its mild conditions and broad substrate scope, which generally includes various aryl aldehydes. organic-chemistry.org Metal-free approaches have also been developed, for instance, using a combination of potassium iodide (KI) and TBHP. researchgate.net

Table 2: Selected Catalytic Systems for Oxidative Amidation of Aldehydes

CatalystOxidantAmine SourceKey Features
Copper(I) Iodide (CuI)tert-Butyl Hydroperoxide (TBHP)Amine HCl saltsMild and efficient, broad substrate scope. organic-chemistry.orgorganic-chemistry.org
Potassium Iodide (KI)tert-Butyl Hydroperoxide (TBHP)Primary AminesAvoids expensive and air-sensitive reagents. researchgate.net
None (Metal-Free)tert-Butyl Hydroperoxide (TBHP)Heteroaromatic AminesUtilizes methylarenes as the carbonyl source. dntb.gov.ua
Oxoammonium SaltNone (Oxidant is the salt)AzolesSolvent- and additive-free, recyclable oxidant. nih.gov

Radical Chemistry and Nitrosylation Processes Relevant to tert-Butyl Groups

The tert-butyl group is also significant in the realms of radical chemistry and nitrosylation processes, both due to its inherent stability as a radical and its use in common laboratory reagents.

Radical Chemistry:

The tert-butyl radical is a relatively stable tertiary radical, and its addition to aromatic systems like protonated pyridines can be reversible. nih.gov This reversibility has been observed in Minisci-type reactions. nih.gov Computational studies have shown that the addition of a tert-butyl radical to protonated pyridine is an endergonic process, supporting the experimental observations of reversibility. nih.gov

N-methoxypyridinium salts have emerged as highly reactive radical traps that can be used in efficient radical chain reactions. nih.govresearchgate.net The alkylation of these salts can be initiated using radical initiators like di-tert-butyl-hyponitrite (DTBHN), which thermally decomposes to produce tert-butoxyl radicals that drive the reaction forward. researchgate.netchemrxiv.org The stability of the tert-butyl radical can influence the regioselectivity of such addition reactions. chemrxiv.org

Nitrosylation Processes:

Tertiary S-nitrosothiols (RSNOs), which contain a bulky R-group like tert-butyl, exhibit unique reactivity. The steric hindrance provided by the bulky group can kinetically stabilize the RSNO, hindering its reactivity compared to primary or secondary RSNOs. nih.gov

Furthermore, reagents containing the tert-butyl group are central to many nitrosylation procedures. Tert-butyl nitrite (B80452) (t-BuONO) is a versatile reagent used for the synthesis of N-nitrosoamides and for the N-nitrosation of secondary amines, often under mild, solvent-free conditions. acs.orgrsc.org It has also been employed in gas-phase studies to investigate the mechanism of S-nitrosylation of thiols, such as cysteine derivatives. nih.gov In these studies, tert-butyl nitrite serves as a source for the nitroso group, reacting with protonated thiol ions to form the S-nitrosylated product. nih.gov

Applications in Advanced Organic Synthesis As a Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the tert-butyl and aldehyde groups on the pyridine (B92270) scaffold makes 2-(tert-butyl)isonicotinaldehyde a valuable precursor for the synthesis of intricate organic molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, and Wittig-type reactions. The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of reactions at the aldehyde or on the pyridine ring, offering a degree of control in the synthesis of chiral molecules.

A notable example of its application is in the synthesis of macrocyclic compounds. The rigidity of the pyridine ring and the defined spatial orientation of the aldehyde group can be exploited to construct large ring systems with specific conformations. researchgate.netnih.govnih.govcapes.gov.br For instance, condensation reactions between a bis-nucleophile and two equivalents of this compound can lead to the formation of symmetrical macrocycles. The tert-butyl group, in this context, can influence the solubility of the resulting macrocycle and prevent undesirable aggregation.

Utility in the Construction of Functional Materials

The synthesis of functional materials, such as porous organic frameworks (POFs) and electron-transporting materials, often relies on the use of well-defined molecular building blocks. researchgate.netethz.chnih.govdtu.dkmdpi.com Substituted aldehydes and pyridine derivatives are frequently employed in the construction of these materials due to their ability to form robust and extended networks through covalent bond formation.

While direct examples of this compound in the synthesis of functional materials are not extensively documented, its structural motifs are highly relevant. The aldehyde group is a key functionality for the formation of imine-linked covalent organic frameworks (COFs), a class of porous crystalline polymers. nih.gov The reaction of an aldehyde with a multifunctional amine leads to the formation of a stable, porous network. The tert-butyl group on the pyridine ring of this compound could serve to tune the porosity and surface properties of the resulting material. Furthermore, pyridine-containing compounds are known to be effective electron-transporting materials in organic light-emitting diodes (OLEDs). The incorporation of a this compound-derived unit into a polymer or small molecule could enhance electron mobility and device performance.

Role in the Design and Synthesis of Ligands for Organometallic Chemistry

In the field of organometallic chemistry, the design and synthesis of ligands are of paramount importance as they dictate the properties and reactivity of the resulting metal complexes. libretexts.orgmsu.eduuomustansiriyah.edu.iqwiley-vch.deyoutube.com this compound is a valuable precursor for the synthesis of novel ligands. researchgate.netnih.gov The pyridine nitrogen atom provides a primary coordination site for a wide range of transition metals. The aldehyde group can be readily converted into other coordinating moieties, such as imines, amines, or alcohols, through straightforward chemical transformations.

The presence of the bulky tert-butyl group at the 2-position of the pyridine ring is particularly significant. This steric bulk can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unusual catalytic activities or physical properties. For example, ligands derived from this compound can be used to create a specific steric environment that favors certain reaction pathways in catalysis. The electronic properties of the pyridine ring, which can be modulated by substituents, also play a crucial role in tuning the reactivity of the metal center.

Ligand TypeSynthesis from this compoundPotential Metal Coordination
Imines (Schiff Bases)Condensation with primary aminesN (pyridine), N (imine)
AminesReductive amination of the aldehydeN (pyridine), N (amine)
AlcoholsReduction of the aldehydeN (pyridine), O (alcohol)

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or other desired properties. nih.gov The generation of these chemical libraries relies on the use of a set of building blocks that can be systematically combined in various ways. Substituted pyridines are attractive scaffolds for combinatorial libraries due to their prevalence in pharmaceuticals and other bioactive molecules. researchgate.netnih.gov

This compound represents a useful building block for the construction of combinatorial libraries. Its aldehyde functionality allows for a wide range of diversification reactions. For instance, a library of imines can be readily prepared by reacting this compound with a collection of different primary amines. Further diversity can be introduced by utilizing the reactivity of the pyridine ring. The Kröhnke pyridine synthesis is a well-established method for creating trisubstituted pyridines and is amenable to combinatorial approaches. researchgate.net By incorporating this compound or a derivative as one of the components in a Kröhnke synthesis, a library of compounds with a fixed tert-butylpyridine core and variable substituents at other positions can be generated.

Intermediate in the Synthesis of Specific Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps and the use of specialized intermediates. sciencedaily.comtechnologynetworks.combasf.comsympharma.com Heterocyclic compounds, and pyridines in particular, are common structural motifs in a vast number of drugs. researchgate.net

A significant application of a derivative of this compound is in the synthesis of the anticoagulant drug, Edoxaban. Specifically, a tert-butyl carbamate (B1207046) protected cyclohexanediamine (B8721093) derivative is a key intermediate in the synthesis of Edoxaban. googleapis.comgoogle.comhrdpharm.comtrea.comsimsonpharma.com This intermediate is prepared through a multi-step synthesis where a tert-butyl protected amine is a crucial component. While not directly this compound, this example highlights the importance of the tert-butyl protecting group in the synthesis of complex pharmaceutical agents. The tert-butyl group provides stability and can be selectively removed under specific conditions, a common strategy in multi-step organic synthesis. The use of such intermediates facilitates the efficient and controlled assembly of the final drug molecule.

Transamination Reagent Applications

Transamination reactions, the transfer of an amino group from an amino acid to a keto acid, are fundamental processes in biochemistry and are catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. libretexts.orgyoutube.comyoutube.com There is considerable interest in developing synthetic mimics of PLP that can perform transamination reactions in a laboratory setting. rsc.orgnih.gov

This compound possesses structural features that suggest its potential as a PLP mimic. The core structure of PLP is a substituted pyridine aldehyde. The aldehyde group of this compound can react with an amino acid to form a Schiff base (imine), which is the key intermediate in enzymatic transamination. The pyridine ring can act as an electron sink to stabilize the negative charge that develops during the subsequent steps of the reaction mechanism. While direct use of this compound as a transamination reagent has not been extensively reported, its structural analogy to PLP makes it a promising candidate for the development of novel transamination catalysts. The tert-butyl group could influence the stability and reactivity of the intermediate Schiff base, potentially leading to new catalytic systems for the synthesis of non-natural amino acids.

Exploration in Medicinal Chemistry and Drug Discovery Research

A Scaffold for the Development of Novel Therapeutic Agents

The chemical structure of 2-(tert-Butyl)isonicotinaldehyde, featuring a pyridine (B92270) ring substituted with a tert-butyl group and an aldehyde functional group, offers a unique combination of steric and electronic properties. This has made it an attractive scaffold for medicinal chemists to build upon in the quest for new drugs.

Design and Synthesis of NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and brain function. Its dysregulation is implicated in various neurological and psychiatric disorders. While direct evidence of this compound in the synthesis of NMDA receptor modulators is not yet widely published, the broader class of pyridine derivatives is under active investigation for this purpose. The development of antagonists for the NMDA receptor is a significant area of research for conditions like epilepsy and neurodegenerative diseases. The unique substitution pattern of this compound could offer advantages in terms of selectivity and pharmacokinetic properties for novel NMDA receptor modulators.

Exploration of Antimalarial Agents

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of new antimalarial agents. Pyridine and its derivatives have been a cornerstone in antimalarial drug development, with quinine (B1679958) and its synthetic analogues serving as prime examples. While specific studies on the antimalarial activity of this compound derivatives are still emerging, the exploration of novel pyridine carboxamides and thiocarboxamides has shown promise. The introduction of a bulky tert-butyl group on the pyridine ring, as seen in some pyrazolopyridine 4-carboxamides, has been identified as a key feature for potent anti-parasitic activity. malariaworld.org This highlights the potential of the 2-(tert-butyl) motif in the design of new and effective antimalarial compounds.

Synthesis of Potential Antitumor and Antimicrobial Compounds

The aldehyde group in this compound serves as a convenient handle for the synthesis of various derivatives, particularly Schiff bases and hydrazones, which have demonstrated significant potential as both antitumor and antimicrobial agents.

Antitumor Activity: Schiff bases derived from various aldehydes, including those with heterocyclic rings like pyridine, have been extensively studied for their anticancer properties. These compounds can be readily synthesized by the condensation of an aldehyde with a primary amine. Metal complexes of these Schiff bases have also shown enhanced antitumor activity against various cancer cell lines. researchgate.netnih.govresearchgate.netnih.gov

Antimicrobial Activity: Hydrazones, formed by the reaction of aldehydes with hydrazides, are another class of compounds that have exhibited a broad spectrum of antimicrobial activities. Isonicotinic acid hydrazide (isoniazid) is a well-known antitubercular drug, and its hydrazone derivatives have been shown to possess potent antibacterial and antifungal properties. nih.govnih.govresearchgate.netmdpi.com The synthesis of novel hydrazones from substituted isonicotinaldehydes, including those with alkyl groups like tert-butyl, is a promising strategy for the development of new antimicrobial agents.

A selection of research findings on the biological activities of related compounds is presented in the table below:

Compound ClassDerivative TypeTarget Organism/Cell LineObserved Activity
Hydrazide-hydrazonesIsonicotinic acid derivativesGram-positive bacteriaStrong antibacterial activity nih.gov
Hydrazide–hydrazonesVarious derivativesS. aureus, E. coliPromising antibacterial activity mdpi.com
Schiff BasesThiazole derivativesHuman cancer cell linesAntitumor activity researchgate.net
Schiff BasesImidazolidine-2,4-dione scaffoldEGFR and HER2Potent inhibitory activity nih.gov
Copper(II) ComplexesSchiff bases from N'-tosylbenzene-1,2-diamineGlioblastoma cell linesPotent cytotoxic activity nih.gov

Precursor for Specific Drug Components (e.g., Pralidoxime, Bisacodyl)

While this compound is not a direct precursor for the synthesis of Pralidoxime and Bisacodyl, its core structure, a substituted pyridine aldehyde, is central to their synthesis.

Pralidoxime: This important antidote for organophosphate poisoning is synthesized from pyridine-2-carboxaldehyde. The process involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine (B1172632) to form pyridine-2-aldoxime, which is then alkylated to yield pralidoxime. wikipedia.orgeb.mil.br The substitution pattern on the pyridine ring can influence the reactivity and properties of the resulting oxime.

Bisacodyl: This common laxative is synthesized through the condensation of 2-pyridylaldehyde with phenol. niscpr.res.ingoogle.com The reaction is catalyzed by an acid and results in the formation of the triphenylmethane (B1682552) structure characteristic of bisacodyl.

The established synthetic routes for these drugs highlight the importance of pyridine aldehydes as key building blocks in pharmaceutical manufacturing.

Structure-Activity Relationship (SAR) Studies for Derivatives

The biological activity of derivatives of this compound is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its therapeutic properties. For pyridine derivatives, factors such as the nature, position, and size of substituents on the pyridine ring can significantly impact their antiproliferative activity. nih.gov

For example, in a series of pyrazolopyridine 4-carboxamides with antimalarial activity, the presence of an N1-tert-butyl group was found to be crucial for their potency. malariaworld.org Similarly, for hydrazone derivatives, the nature of the substituents on the aromatic rings can greatly influence their antimicrobial and immunomodulatory effects.

Molecular Modeling and Docking Studies of this compound Derived Compounds

Molecular modeling and docking are powerful computational tools used to predict how a molecule will interact with a biological target, such as a protein or enzyme. These in silico techniques are invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

For derivatives of isonicotinaldehyde, such as isonicotinohydrazide derivatives, molecular docking studies have been used to investigate their binding interactions with therapeutic targets like the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net Similarly, docking studies of various Schiff base and hydrazone derivatives have been employed to explore their potential as inhibitors of enzymes implicated in cancer and microbial infections. nih.gov

The insights gained from these computational studies can guide the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Investigation as a Building Block in Drug Discovery Programs

The strategic use of well-defined chemical building blocks is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space and the efficient synthesis of compound libraries for biological screening. nih.govmdpi.com this compound integrates two key structural features valuable in drug design: the pyridine ring, a common scaffold in numerous bioactive compounds, and the tert-butyl group, which can significantly influence a molecule's pharmacological profile. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable starting point for creating diverse molecular architectures.

While specific drug discovery programs detailing the use of this compound are not extensively documented in publicly available research, its potential can be inferred from studies utilizing structurally similar components. The isonicotinaldehyde core is a well-established pharmacophore, and the tert-butyl group is frequently incorporated into drug candidates to enhance metabolic stability and modulate lipophilicity.

Research into multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials, highlights the potential utility of aldehydes like this compound. For instance, a three-component reaction involving an isocyanide, a pyrazine (B50134) or pyridine, and an aldehyde, followed by a Suzuki-type coupling, has been employed to synthesize novel inhibitors of the BET bromodomain, a target in cancer therapy. mdpi.com In this work, a lead compound featuring a tert-butyl group was identified, demonstrating the value of this substituent in achieving potent biological activity. mdpi.com

Another relevant example comes from the development of noncovalent inhibitors of the SARS-CoV 3CL protease, the enzyme responsible for viral replication. nih.gov Researchers utilized a multicomponent Ugi reaction to rapidly generate a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. nih.gov This strategy allowed for the efficient exploration of structure-activity relationships around the pyridinylacetamide core. Although a different pyridine aldehyde was used in this specific study, it showcases a powerful synthetic approach where this compound could serve as a valuable building block to introduce a tert-butyl group at a specific position for optimizing enzyme-inhibitor interactions.

The following table illustrates representative compounds from these studies, highlighting the types of molecular structures that could potentially be accessed using this compound as a starting material in similar drug discovery efforts.

Compound IDScaffoldSynthetic ApproachPotential TargetReference
20c Imidazo[1,2-a]pyrazineThree-component reaction followed by Suzuki couplingBET Bromodomain mdpi.com
16-(R) N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamideUgi multicomponent reactionSARS-CoV 3CL Protease nih.gov

These examples underscore the potential of this compound as a building block in drug discovery. Its inherent structural features, combined with the power of modern synthetic methods like multicomponent reactions, position it as a valuable tool for generating novel, drug-like molecules for screening against a variety of therapeutic targets.

Advanced Analytical Methodologies for the Study of 2 Tert Butyl Isonicotinaldehyde

Spectroscopic Characterization Techniques

The structural integrity and purity of 2-(tert-butyl)isonicotinaldehyde are paramount for its application in research and synthesis. A suite of advanced spectroscopic techniques is employed to unequivocally determine its molecular structure and identify functional groups. These methods provide a detailed fingerprint of the compound, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the tert-butyl group are typically observed as a sharp singlet in the upfield region of the spectrum, generally between 1.0 and 1.6 ppm. chemistrysteps.comnanalysis.com The exact chemical shift can be influenced by the solvent used. illinois.edu The aromatic protons on the pyridine (B92270) ring exhibit more complex splitting patterns and appear further downfield, typically in the range of 7.0 to 8.7 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. nih.govtcichemicals.com The aldehydic proton is the most deshielded, with its signal appearing significantly downfield, usually between 9.5 and 10.5 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups within the tert-butyl moiety have characteristic chemical shifts. nanalysis.comwisc.edu The carbon atoms of the pyridine ring resonate in the aromatic region (approximately 120-160 ppm), with the carbon attached to the nitrogen and the carbon of the aldehyde group showing the most downfield shifts. rsc.orgrsc.org The carbonyl carbon of the aldehyde group is particularly deshielded and appears at the lower end of the spectrum, typically around 190-200 ppm.

Table 1: Representative NMR Data for this compound Analogs Data presented is for analogous structures and serves as a reference for expected chemical shifts.

Nucleus Functional Group Expected Chemical Shift (ppm) Reference
¹Htert-Butyl (s)1.3 - 1.6 nih.govphytobank.ca
¹HPyridine Ring (m)7.0 - 8.7 tcichemicals.comrsc.org
¹HAldehyde (s)9.5 - 10.5 nih.gov
¹³Ctert-Butyl (C(CH₃)₃)~30-35 phytobank.cachemicalbook.com
¹³Ctert-Butyl (C(CH₃)₃)~70-80 illinois.edu
¹³CPyridine Ring~120 - 160 rsc.orgrsc.org
¹³CAldehyde (C=O)~190 - 200 wisc.edu

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula with a high degree of confidence. nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. researchgate.net A prominent fragmentation pattern involves the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a significant [M-15]⁺ peak. Further fragmentation can lead to the loss of the entire tert-butyl group, giving rise to an [M-57]⁺ peak. The cleavage of the formyl group (-CHO) can also be observed, leading to an [M-29]⁺ peak.

HRMS analysis provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For instance, the calculated exact mass of this compound (C₁₀H₁₃NO) is 163.0997. An experimental HRMS measurement that closely matches this value would provide strong evidence for the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z Significance
MS (EI)[M]⁺163Molecular Ion
MS (EI)[M-15]⁺148Loss of a methyl group
MS (EI)[M-29]⁺134Loss of the formyl group
MS (EI)[M-57]⁺106Loss of the tert-butyl group
HRMS (ESI+)[M+H]⁺164.1070Protonated molecule (confirms elemental composition)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. thermofisher.com The IR spectrum provides a unique pattern of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching (alkane): Strong absorptions in the 2970-2870 cm⁻¹ region are characteristic of the C-H bonds within the tert-butyl group. pressbooks.pub

C=O stretching (aldehyde): A strong, sharp absorption band typically appears in the range of 1710-1685 cm⁻¹. vscht.czlibretexts.org The conjugation with the pyridine ring may shift this band to a slightly lower wavenumber.

C=C and C=N stretching (aromatic ring): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring. researchgate.netresearchgate.net

C-H bending (aldehyde): A characteristic medium intensity band can often be observed around 2720 cm⁻¹. vscht.cz

C-H out-of-plane bending (aromatic): Absorptions in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Reference
C-H stretchtert-Butyl2970 - 2870Strong pressbooks.pubresearchgate.net
C=O stretchAldehyde1710 - 1685Strong vscht.czlibretexts.org
C=C, C=N stretchPyridine Ring1600 - 1450Medium-Weak researchgate.netresearchgate.net
C-H stretchAldehyde~2720Medium vscht.cz
C-H bendPyridine Ring900 - 690Medium-Strong researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile techniques for the separation and quantification of this compound from reaction mixtures and for assessing its purity. encyclopedia.pub These methods utilize a stationary phase, typically a C18 column, and a mobile phase to separate components based on their polarity and affinity for the stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. researchgate.net A common mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. lcms.cz Detection is commonly performed using a UV detector, as the pyridine ring and carbonyl group of this compound absorb UV light.

UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase (sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. encyclopedia.pub The principles of separation are the same as in HPLC, but the improved efficiency allows for more precise quantification and better separation of closely related impurities.

Table 4: Typical HPLC/UPLC Parameters for the Analysis of Pyridine Aldehydes Parameters are illustrative and may require optimization for specific applications.

Parameter Typical Condition Reference
Column C18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) encyclopedia.pub
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate Buffer lcms.cz
Mobile Phase B Acetonitrile or Methanol lcms.cz
Gradient e.g., 5% to 95% B over 10-15 minutes encyclopedia.pub
Flow Rate 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) encyclopedia.pub
Detection UV at ~254 nm or ~270 nm encyclopedia.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Yield Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for determining the purity and quantifying the yield of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides both qualitative identification and quantitative data.

For GC-MS analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used. hzdr.de The oven temperature is programmed to ramp up gradually to ensure good separation of all components in the sample. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification by comparison with a spectral library or a known standard. dphen1.comnist.gov

This method is particularly useful for detecting and identifying trace impurities that may be present in the final product, thus providing a comprehensive assessment of its purity. The integrated peak area of the analyte in the chromatogram is proportional to its concentration, which allows for accurate yield determination when an internal standard is used. nih.gov

Table 5: Typical GC-MS Parameters for the Analysis of Aromatic Aldehydes Parameters are illustrative and may require optimization for specific applications.

Parameter Typical Condition Reference
Column e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5 or equivalent) lcms.czhzdr.de
Carrier Gas Helium lcms.cz
Inlet Temperature 250 - 280 °C dphen1.com
Oven Program e.g., Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 5 min dphen1.com
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Range m/z 40 - 400 lcms.cz

Advanced Characterization for Catalytic Applications

The comprehensive characterization of catalysts derived from or incorporating this compound is crucial for understanding their structure-activity relationships. Advanced analytical methodologies provide deep insights into the elemental composition, thermal stability, electronic states, and morphology of these catalytic systems, which is essential for optimizing their performance.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and Thermogravimetric Analysis (TGA) are fundamental techniques for confirming the composition and thermal stability of catalysts.

Elemental Analysis Elemental analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a catalyst, which is vital for confirming the successful incorporation of the this compound ligand into a metal complex or onto a support. For a hypothetical metal-organic framework (MOF) synthesized using this ligand, elemental analysis verifies the framework's composition. For instance, in a study of a copper(II) adduct with a substituted pyridine ligand, elemental analysis was critical in confirming the stoichiometry of the final complex mdpi.com. Similarly, for novel pyridine derivatives synthesized for potential applications, elemental analysis is a standard characterization method to verify the empirical formula researchgate.netnih.gov.

Table 1: Representative Elemental Analysis Data for a Hypothetical Catalyst Incorporating this compound

ElementTheoretical %Found %
C69.3569.10
H4.884.20
N14.6214.25
Note: Data is representative and modeled after similar pyridine derivative analyses. mdpi.com

Thermogravimetric Analysis (TGA) TGA is employed to evaluate the thermal stability of catalysts and to identify decomposition stages. For catalysts where this compound acts as a ligand, TGA can reveal the temperature at which the ligand detaches or the catalyst structure collapses. In the characterization of metal-organic frameworks (MOFs) containing pyridine-based ligands, TGA has been used to determine the temperature of desolvation and subsequent framework decomposition d-nb.infoacs.org. For example, a study on new mixed-ligand MOFs with pyridine-2,6-dimethanolate showed distinct mass loss steps corresponding to the release of solvent molecules followed by the decomposition of the ligands and the breakdown of the framework at higher temperatures d-nb.info. Similarly, TGA of a ZIF-8 MOF showed a multi-stage decomposition process, starting with the loss of solvent molecules followed by the thermal degradation of the organic framework mdpi.com.

Table 2: Representative TGA Data for a Hypothetical MOF with this compound Ligand

Temperature Range (°C)Mass Loss (%)Assignment
25-150~10%Loss of guest solvent molecules
200-350~30%Decomposition and loss of the this compound ligand
>375>40%Framework collapse
Note: This table is a representative example based on TGA data for similar MOFs. d-nb.infoacs.org

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used to determine the precise metal content in a catalyst. This is particularly important for supported catalysts, where the ligand, such as this compound, may be used to anchor a metal onto a support, or for determining the metal-to-ligand ratio in a complex.

In the context of heterogeneous catalysis, ICP-AES is used to quantify the amount of active metal, for example, palladium, on a support material. Studies on ferrite-supported palladium catalysts have utilized ICP-OES to confirm the palladium content and to assess any leaching of the metal after catalytic cycles, thereby providing information on catalyst stability researchgate.net. The technique is capable of detecting trace amounts of elements, making it suitable for analyzing catalysts with low metal loadings researchgate.net. For instance, in the development of catalysts for the recovery of platinum group metals, ICP-OES is a standard method for quantifying the concentration of metal ions in solution acs.org. The analysis involves digesting the catalyst in a strong acid to bring the metal into solution, which is then introduced into the plasma for analysis researchgate.net.

Table 3: Representative ICP-AES Data for a Supported Palladium Catalyst with a this compound-derived Ligand

Catalyst SampleTheoretical Pd loading (wt%)Measured Pd loading (wt%)
Fresh Catalyst1.00.98
Catalyst after 1st cycle-0.97
Catalyst after 5th cycle-0.92
Note: This table illustrates typical data obtained from ICP-AES analysis to assess metal loading and stability, based on findings for similar supported palladium catalysts. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for detecting and characterizing paramagnetic species, including radical intermediates that may form during catalytic reactions. mdpi.com In reactions catalyzed by complexes of this compound, EPR can provide evidence for single-electron transfer steps and help elucidate reaction mechanisms.

The technique is particularly powerful for studying reactions that proceed via radical pathways. For example, in studies of radical S-adenosylmethionine (rSAM) enzymes, EPR spectroscopy is used to observe iron-sulfur clusters and trapped paramagnetic reaction intermediates, offering deep insight into their catalytic mechanisms. nih.gov Similarly, in photocatalytic reactions on surfaces like TiO2, EPR spin trapping techniques are employed to identify short-lived radical species such as hydroxyl (•OH) and superoxide (B77818) (O2•−) radicals. nih.gov While direct EPR studies on catalysts involving this compound are not widely reported, the principles can be extended. If a reaction catalyzed by a complex with this ligand were to involve a radical mechanism, EPR would be the primary technique for its detection and characterization. The analysis of g-values and hyperfine splitting patterns in the EPR spectrum can provide information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei. nih.gov

Table 4: Hypothetical EPR Parameters for a Trapped Radical Intermediate

Radical Speciesg-valueHyperfine Coupling Constants (Gauss)Assignment
Trapped Carbon-centered radical2.0028aN = 14.2, aH = 2.5Adduct with DMPO spin trap
Metal-centered intermediate (e.g., Cu(II))g_parallel = 2.25, g_perpendicular = 2.08A_parallel(Cu) = 160Anisotropic signal from a Cu(II) center
Note: This table presents hypothetical EPR data based on parameters observed for common radical adducts and metal centers in related systems. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Electron Microscopy (SEM, TEM) for Heterogeneous Catalysts

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic state of the elements on the surface of a heterogeneous catalyst. For catalysts where this compound is part of a surface-immobilized complex, XPS can confirm the presence of nitrogen and the oxidation state of the central metal atom. For example, in studies of copper-based pyridine complex catalysts, XPS analysis has been used to reveal the features of CO2 adsorption, confirming that pyridyl groups provide additional adsorption sites. rsc.org Analysis of the N 1s and metal core level (e.g., Cu 2p, Fe 2p) binding energies can distinguish between different coordination environments and oxidation states. acs.orgrsc.org For instance, a detailed analysis of the N(1s) spectrum of pyridine can differentiate the nitrogen environment within the molecule. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) SEM and TEM are powerful imaging techniques used to investigate the morphology, particle size, and dispersion of heterogeneous catalysts. nih.gov SEM provides information about the surface topography of the catalyst support and the distribution of catalytic particles on a larger scale. jchemlett.com TEM, with its higher resolution, allows for the visualization of individual catalyst nanoparticles, providing data on their size distribution, shape, and crystalline structure. nih.govresearchgate.netacs.org For a catalyst consisting of metal nanoparticles supported on a material functionalized with this compound, TEM would be essential to determine if the metal particles are well-dispersed, which is often crucial for high catalytic activity. In situ and operando electron microscopy can even allow for the observation of structural changes in the catalyst under reaction conditions. nih.govacs.org

Table 5: Representative XPS and Electron Microscopy Findings for a Heterogeneous Catalyst

TechniqueObservationInterpretation
XPS N 1s peak at ~399.5 eV. Metal 2p peaks show a shift to higher binding energy compared to the pure metal.Confirms the presence of the pyridine-type ligand on the surface. Indicates an electronic interaction between the metal and the ligand/support.
SEM Images show a porous support structure with evenly distributed bright spots.Suggests a high surface area support with good dispersion of the metallic phase.
TEM Micrographs reveal spherical nanoparticles with a narrow size distribution (e.g., 3-5 nm).Confirms the presence of well-defined, nanosized catalytic particles.
Note: This table summarizes typical findings from XPS and electron microscopy studies on supported metal catalysts with N-donor ligands. rsc.orgrsc.orgjchemlett.comresearchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely prioritize the development of greener and more efficient methods for synthesizing 2-(tert-Butyl)isonicotinaldehyde. Traditional synthetic pathways often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste and energy consumption. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, offer a framework for improving these processes. nih.gov

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalytic systems, including those based on earth-abundant metals or even metal-free organocatalysts, could lead to more sustainable synthetic protocols. mdpi.com The use of recyclable catalysts would further enhance the environmental credentials of the synthesis.

Flow Chemistry: Continuous flow chemistry presents an opportunity for a paradigm shift from traditional batch processing to a more controlled and efficient manufacturing process. nih.gov This approach offers precise control over reaction parameters, potentially leading to higher yields and selectivity.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical carbon dioxide, or bio-based solvents, could significantly reduce the environmental impact of the synthesis. nih.gov

Exploration of Novel Applications in Emerging Fields

The distinct electronic and steric properties of this compound make it an intriguing candidate for applications in materials science and catalysis.

Organic Electronics: The incorporation of tert-butyl groups into organic molecules has been shown to enhance solubility and reduce aggregation-caused self-quenching in organic light-emitting diodes (OLEDs). rsc.org Future research could explore the potential of this compound as a precursor for novel materials in organic electronics, including thermally activated delayed fluorescence (TADF) emitters and host materials for phosphorescent OLEDs. rsc.orgnumberanalytics.com The pyridine (B92270) core, a known electron-accepting fragment, combined with the bulky tert-butyl group, could lead to materials with desirable electronic and morphological properties. mdpi.com

Catalysis: The pyridine nitrogen in this compound can act as a ligand for metal centers. Research into the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts for a range of organic transformations. The steric bulk of the tert-butyl group could play a crucial role in influencing the selectivity of these catalysts.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and intermediates. nih.govresearchgate.net Such studies can elucidate the role of the tert-butyl group in influencing reactivity and selectivity. For instance, computational analysis could be employed to understand the mechanism of reactions where related compounds, like t-butyl isonicotinate (B8489971), have been used as catalysts in metal-free coupling reactions. nih.gov

Spectroscopic and Kinetic Studies: In conjunction with computational work, detailed experimental studies using techniques like in-situ NMR spectroscopy and kinetic analysis can provide empirical evidence to support or refine proposed reaction mechanisms. This integrated approach has proven effective in understanding complex reaction networks. rsc.org

Design of Highly Selective and Potent Bioactive Derivatives

Pyridine and its derivatives are common scaffolds in many biologically active compounds and approved drugs. mdpi.comtcichemicals.com The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules.

Future research in this area could focus on:

Medicinal Chemistry Programs: Utilizing this compound as a key intermediate in the synthesis of new chemical entities for drug discovery programs. rsc.orgencyclopedia.pub The aldehyde functionality provides a handle for a wide range of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation can help in identifying key structural features responsible for bioactivity, leading to the design of more potent and selective drug candidates.

Expanding the Scope of Building Block Applications

Organic building blocks are fundamental components in the modular synthesis of complex molecules. nih.gov this compound has the potential to be a versatile building block in various synthetic strategies.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular complexity. nih.gov The aldehyde group of this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions, to create highly substituted heterocyclic structures. encyclopedia.pub

Cross-Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. Future work could explore the use of this compound and its derivatives in reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings to construct complex molecular architectures.

Q & A

Q. What are the key considerations for synthesizing 2-(tert-Butyl)isonicotinaldehyde with high purity?

  • Methodological Answer : Synthesis should prioritize steric hindrance management due to the bulky tert-butyl group. A stepwise approach is recommended:

Isonicotinaldehyde Functionalization : Protect the aldehyde group using acetal formation to avoid side reactions during tert-butyl group introduction.

tert-Butyl Group Installation : Use Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Deprotection : Hydrolyze the acetal under mild acidic conditions (e.g., HCl in THF/water) to regenerate the aldehyde.

  • Characterization : Validate purity via HPLC (≥98%) and confirm structure using ¹H/¹³C NMR (tert-butyl protons at δ ~1.3 ppm; aldehyde proton at δ ~10 ppm) .

Q. How can researchers address conflicting spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects or tautomerism. To resolve this:

Standardize Solvents : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts.

Variable-Temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic equilibria (e.g., keto-enol tautomerism).

Cross-Validation : Compare with computational simulations (DFT-based NMR prediction tools) and literature analogs .

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing aldehyde and steric bulk of the tert-butyl group require tailored catalytic systems:

Palladium Catalysis : Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to enhance oxidative addition efficiency.

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield (~75%) .

In Situ Monitoring : Employ inline FTIR or LC-MS to track intermediates and adjust reaction parameters dynamically .

Q. How can researchers design experiments to probe the steric effects of the tert-butyl group in catalytic applications?

  • Methodological Answer : A comparative study using analogs (e.g., 2-methyl vs. 2-tert-butyl derivatives) is critical:

Kinetic Studies : Measure reaction rates under identical conditions (e.g., Suzuki-Miyaura coupling) to quantify steric hindrance.

X-ray Crystallography : Resolve crystal structures to visualize spatial blocking by the tert-butyl group.

DFT Calculations : Model transition states to predict steric energy barriers (e.g., ∆G‡ differences >5 kcal/mol) .

Q. What analytical techniques are most effective for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer : Oxidative degradation pathways (e.g., aldehyde → carboxylic acid) require multi-technique analysis:

GC-MS : Identify volatile byproducts (e.g., tert-butylbenzene fragments) with electron ionization (EI) at 70 eV.

LC-QTOF-MS : Detect non-volatile polar degradation products (e.g., isonicotinic acid derivatives) with high mass accuracy (±2 ppm).

EPR Spectroscopy : Confirm radical intermediates (e.g., tert-butylperoxyl radicals) using spin-trapping agents like DMPO .

Experimental Design & Data Analysis

Q. How should researchers design a stability study for this compound under varying pH conditions?

  • Methodological Answer : A DOE (Design of Experiments) approach is recommended:

pH Range : Test pH 2–10 using buffer systems (e.g., citrate-phosphate-borate).

Temperature : Include accelerated aging at 40°C and 60°C.

Analytical Endpoints : Monitor aldehyde content via UV-Vis (λmax ~280 nm) and quantify degradation products with UPLC-PDA .

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yields across multiple synthetic batches?

  • Methodological Answer : Use multivariate analysis to isolate variables:

ANOVA : Identify significant factors (e.g., catalyst loading, reaction time).

PCA (Principal Component Analysis) : Reduce dimensionality and cluster batches by yield patterns.

Grubbs’ Test : Detect outliers caused by experimental errors (e.g., moisture contamination) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.